Cas no 1214342-03-6 (3-(3-Fluoro-4-nitrophenyl)pyridine)

3-(3-Fluoro-4-nitrophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(3-fluoro-4-nitrophenyl)pyridine
- W11670
- 3-(3-Fluoro-4-nitrophenyl)pyridine
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- MDL: MFCD15475669
- インチ: 1S/C11H7FN2O2/c12-10-6-8(3-4-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H
- InChIKey: OSRAEPDZOMIARD-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)C1C=NC=CC=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 257
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(3-Fluoro-4-nitrophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319576-10.0g |
3-(3-fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-319576-1.0g |
3-(3-fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
eNovation Chemicals LLC | D769075-100mg |
3-(3-Fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 95% | 100mg |
$670 | 2024-06-07 | |
eNovation Chemicals LLC | D769075-250mg |
3-(3-Fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 95% | 250mg |
$1290 | 2024-06-07 | |
Enamine | EN300-319576-2.5g |
3-(3-fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-319576-10g |
3-(3-fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 10g |
$3315.0 | 2023-09-05 | ||
Aaron | AR003BKP-250mg |
3-(3-Fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 95% | 250mg |
$500.00 | 2025-01-22 | |
Aaron | AR003BKP-500mg |
3-(3-Fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 95% | 500mg |
$1757.00 | 2023-12-16 | |
Aaron | AR003BKP-1g |
3-(3-Fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 95% | 1g |
$800.00 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108593-1g |
3-(3-Fluoro-4-nitrophenyl)pyridine |
1214342-03-6 | 95+% | 1g |
¥17886.00 | 2024-08-09 |
3-(3-Fluoro-4-nitrophenyl)pyridine 関連文献
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1. Back matter
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
3-(3-Fluoro-4-nitrophenyl)pyridineに関する追加情報
Recent Advances in the Study of 3-(3-Fluoro-4-nitrophenyl)pyridine (CAS: 1214342-03-6) in Chemical Biology and Pharmaceutical Research
The compound 3-(3-Fluoro-4-nitrophenyl)pyridine (CAS: 1214342-03-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 3-(3-Fluoro-4-nitrophenyl)pyridine as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. Its fluorinated aromatic ring and pyridine moiety make it a versatile building block for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of potent kinase inhibitors, showcasing its relevance in oncology research.
In addition to its synthetic applications, 3-(3-Fluoro-4-nitrophenyl)pyridine has been investigated for its direct biological effects. Preliminary in vitro studies indicate that this compound exhibits moderate inhibitory activity against certain inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. Researchers have also explored its interactions with cellular targets, such as G-protein-coupled receptors (GPCRs), which could open new avenues for therapeutic intervention in neurological disorders.
The pharmacokinetic and toxicological profiles of 3-(3-Fluoro-4-nitrophenyl)pyridine have also been subjects of recent investigation. A 2024 preclinical study reported favorable metabolic stability and low cytotoxicity, making it a promising candidate for further optimization. However, challenges remain in improving its bioavailability and selectivity, which are critical for advancing it to clinical trials.
Looking ahead, the integration of computational chemistry and high-throughput screening techniques is expected to accelerate the discovery of derivatives based on 3-(3-Fluoro-4-nitrophenyl)pyridine. Collaborative efforts between academia and industry are likely to drive innovations in this area, particularly in addressing unmet medical needs in oncology, inflammation, and neurology. This brief underscores the compound's growing importance in drug discovery and highlights the need for continued research to fully exploit its therapeutic potential.
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